2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid is a complex organic compound characterized by the presence of disulfide and carboxymethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Disulfide Bond: This step involves the oxidation of thiol groups to form a disulfide bond. Common oxidizing agents used include hydrogen peroxide (H₂O₂) and iodine (I₂).
Introduction of the Carboxymethylamino Group: This step involves the reaction of a chlorinated aromatic compound with glycine or its derivatives under basic conditions to introduce the carboxymethylamino group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale synthesis of the intermediate compounds using industrial reactors.
Purification and Isolation: Purification of the intermediates using techniques such as crystallization and chromatography.
Final Assembly: Coupling of the purified intermediates under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfonic acids
Reduction Products: Thiol derivatives
Substitution Products: Various substituted aromatic compounds
Scientific Research Applications
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting diseases involving oxidative stress and disulfide bond formation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid involves its interaction with molecular targets through its disulfide and carboxymethylamino groups. The compound can modulate redox reactions and influence the formation and breaking of disulfide bonds in proteins and other biomolecules. This modulation can affect various cellular pathways and processes, including oxidative stress response and protein folding.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Trifluorotoluene: Another compound with aromatic rings and halogen substituents, used in different contexts.
Uniqueness
2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid is unique due to its specific combination of disulfide and carboxymethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64080-98-4 |
---|---|
Molecular Formula |
C16H14Cl2N2O4S2 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[2-[[2-(carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid |
InChI |
InChI=1S/C16H14Cl2N2O4S2/c17-9-1-3-11(19-7-15(21)22)13(5-9)25-26-14-6-10(18)2-4-12(14)20-8-16(23)24/h1-6,19-20H,7-8H2,(H,21,22)(H,23,24) |
InChI Key |
KMPYMZQAZQCOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)NCC(=O)O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.